Physical and chemical characteristics of 6-Undecyl-1,3,5-triazine-2,4-diamine
Physical and chemical characteristics of 6-Undecyl-1,3,5-triazine-2,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the physical and chemical characteristics of 6-Undecyl-1,3,5-triazine-2,4-diamine. Intended for researchers and professionals in drug development and materials science, this document synthesizes available data on the compound's properties, synthesis, and analytical characterization. It aims to serve as a foundational resource, explaining the causality behind experimental choices and providing detailed protocols for its synthesis and analysis.
Introduction: The Significance of Substituted Triazines
The 1,3,5-triazine ring system is a privileged scaffold in medicinal chemistry and materials science due to its versatile reactivity and ability to form multiple hydrogen bonds.[1][2] Derivatives of 2,4-diamino-1,3,5-triazine, in particular, have garnered significant interest for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The substituent at the 6-position of the triazine ring plays a crucial role in modulating the compound's physicochemical properties and biological targets. The introduction of a long alkyl chain, such as the undecyl group in 6-Undecyl-1,3,5-triazine-2,4-diamine, significantly increases its lipophilicity, which can influence its membrane permeability, formulation, and interaction with hydrophobic binding pockets in biological targets. This guide focuses specifically on the undecyl derivative, providing a detailed examination of its known characteristics.
Chemical Identity and Structure
-
IUPAC Name: 6-undecyl-1,3,5-triazine-2,4-diamine
-
Synonyms: Lauroguanamine, 2,4-diamino-6-undecyl-s-triazine
-
CAS Number: 2533-34-8
-
Molecular Formula: C₁₄H₂₇N₅
-
Molecular Weight: 265.4 g/mol
The molecular structure consists of a central 1,3,5-triazine ring substituted with two amino groups at positions 2 and 4, and an eleven-carbon alkyl chain (undecyl group) at position 6. The presence of the amino groups and the nitrogen atoms in the triazine ring allows for the formation of extensive hydrogen bond networks, a key feature of this class of molecules.[2]
Physicochemical Characteristics
A comprehensive understanding of the physical and chemical properties of 6-Undecyl-1,3,5-triazine-2,4-diamine is essential for its application in research and development.
Physical Properties
The physical state and solubility of a compound are critical parameters for its handling, formulation, and biological testing.
| Property | Value | Source |
| Appearance | White to off-white solid | General observation for similar compounds |
| Melting Point | 119-121 °C | [4] |
| Boiling Point | Not experimentally determined. Predicted to be high due to molecular weight and hydrogen bonding capacity. | |
| Solubility | Poorly soluble in water. Soluble in polar organic solvents such as DMSO and methanol, especially upon heating.[5] | General solubility of long-chain alkyl triazines |
Insight: The long undecyl chain imparts significant hydrophobic character, leading to low aqueous solubility. The melting point is relatively sharp, suggesting a crystalline solid. For experimental work, dimethyl sulfoxide (DMSO) is a common solvent of choice.
Chemical Properties and Reactivity
The chemical behavior of 6-Undecyl-1,3,5-triazine-2,4-diamine is dictated by the electron-rich triazine ring and the nucleophilic amino groups.
-
Acid-Base Properties: The amino groups and the nitrogen atoms of the triazine ring can be protonated in acidic conditions, forming salts. The pKa of the conjugate acid is influenced by the electron-donating nature of the amino and alkyl groups.
-
Reactivity towards Electrophiles: The exocyclic amino groups are the primary sites for reaction with electrophiles. Acylation, alkylation, and other modifications can be achieved at these positions.
-
Reactivity towards Nucleophiles: The triazine ring itself is generally resistant to nucleophilic attack due to its electron-rich nature, a characteristic enhanced by the two amino substituents. However, reactions can be forced under harsh conditions.[6]
Synthesis and Characterization
The synthesis and purification of 6-Undecyl-1,3,5-triazine-2,4-diamine are crucial first steps for any research application.
Synthetic Pathway
The most common and efficient method for the synthesis of 6-alkyl-2,4-diamino-1,3,5-triazines is the condensation reaction between dicyandiamide (cyanoguanidine) and the corresponding nitrile.[8] For 6-Undecyl-1,3,5-triazine-2,4-diamine, this involves the reaction with lauronitrile (undecanenitrile). This reaction is often catalyzed by a base and can be promoted by microwave irradiation to reduce reaction times and improve yields.[8]
Caption: General synthetic scheme for 6-Undecyl-1,3,5-triazine-2,4-diamine.
Experimental Protocol: Synthesis
Objective: To synthesize 6-Undecyl-1,3,5-triazine-2,4-diamine from lauronitrile and dicyandiamide.
Materials:
-
Lauronitrile
-
Dicyandiamide
-
Potassium hydroxide (or other suitable base)
-
A high-boiling point solvent (e.g., ethylene glycol)
-
Microwave reactor (optional)
-
Standard laboratory glassware for reaction, filtration, and recrystallization
Procedure:
-
In a reaction vessel, combine equimolar amounts of lauronitrile and dicyandiamide.
-
Add a catalytic amount of a strong base, such as potassium hydroxide.
-
Add a suitable high-boiling point solvent to facilitate the reaction, especially if using conventional heating. For microwave-assisted synthesis, a minimal amount of a polar solvent like DMSO can be used.[8]
-
Heat the reaction mixture to reflux or expose it to microwave irradiation at a set temperature and time. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Precipitate the crude product by adding water.
-
Collect the solid product by filtration and wash with water to remove any inorganic impurities.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Dry the purified product under vacuum to obtain 6-Undecyl-1,3,5-triazine-2,4-diamine as a solid.
Justification: The use of a base is crucial to deprotonate the dicyandiamide, making it a more potent nucleophile to attack the nitrile carbon. Microwave irradiation is a green chemistry approach that can significantly accelerate the reaction rate.[8]
Spectroscopic Characterization
The identity and purity of the synthesized compound must be confirmed through various spectroscopic techniques.
4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is a key tool for confirming the presence of the undecyl chain and the amino groups. The spectrum of 6-Undecyl-1,3,5-triazine-2,4-diamine will typically show a triplet for the terminal methyl group of the undecyl chain around 0.8-0.9 ppm, a broad multiplet for the methylene protons of the alkyl chain in the region of 1.2-1.6 ppm, a triplet for the methylene group adjacent to the triazine ring at a more downfield position (around 2.4-2.6 ppm), and a broad signal for the amino protons.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. Expected signals include those for the carbons of the undecyl chain, and more downfield signals for the carbons of the triazine ring. The carbon atom of the triazine ring attached to the undecyl group will appear at a different chemical shift compared to the two carbons bearing the amino groups.
4.3.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 6-Undecyl-1,3,5-triazine-2,4-diamine, the expected molecular ion peak [M+H]⁺ would be at m/z 266.2339.
4.3.3. Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups. The spectrum of 6-Undecyl-1,3,5-triazine-2,4-diamine is expected to show:
-
N-H stretching vibrations for the amino groups in the region of 3100-3500 cm⁻¹.
-
C-H stretching vibrations for the alkyl chain around 2850-2960 cm⁻¹.
-
C=N and C-N stretching vibrations characteristic of the triazine ring in the fingerprint region (typically 1400-1600 cm⁻¹).
Potential Applications and Biological Relevance
Derivatives of 2,4-diamino-1,3,5-triazine are known to possess a wide range of biological activities. While specific studies on the biological action of 6-Undecyl-1,3,5-triazine-2,4-diamine are limited, the general class of compounds has shown promise as:
-
Anticancer Agents: Many triazine derivatives exhibit antiproliferative activity against various cancer cell lines.[1][3] The mechanism of action can vary, but some have been shown to act as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.
-
Antimicrobial Agents: The triazine scaffold is also found in compounds with antibacterial and antifungal properties.
-
Polymer Chemistry: The presence of two primary amino groups allows this molecule to be used as a monomer or cross-linking agent in the synthesis of polymers and resins.
Workflow for Biological Screening:
Caption: A typical workflow for the biological evaluation of a novel triazine derivative.
Conclusion
6-Undecyl-1,3,5-triazine-2,4-diamine is a molecule with interesting physicochemical properties stemming from its combination of a polar, hydrogen-bonding triazine core and a long, lipophilic alkyl chain. Its synthesis is straightforward, and its characterization can be readily achieved using standard analytical techniques. While its specific biological activities require further investigation, the broader class of 2,4-diamino-1,3,5-triazines suggests potential applications in drug discovery and materials science. This guide provides a solid foundation for researchers to build upon in their exploration of this and related compounds.
References
-
Afonin, A. V., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(23), 13637-13652. [Link]
-
de la Hoz, A., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(8), 952-958. [Link]
-
Díaz-Ortiz, Á., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(8), 952–958. [Link]
-
Kaczmarek, M. T., Radecka-Paryzek, W., & Kubicki, M. (2008). 2,4-Diamino-6-methyl-1,3,5-triazine methanol solvate. Acta Crystallographica Section E: Structure Reports Online, 64(2), o269. [Link]
-
MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22209, 6-Nonyl-1,3,5-triazine-2,4-diamine. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18831, 1,3,5-Triazine-2,4-diamine, 6-chloro-. [Link]
-
Zahorán, S., et al. (2021). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. Molecules, 26(16), 4945. [Link]
-
NIST. (n.d.). 6-Amino-1,3,5-triazine-2,4(1H,3H)-dione. In NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. In NIST Chemistry WebBook. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75673, 6-undecyl-1,3,5-triazine-2,4-diamine. [Link]
-
Schotten, C., et al. (2019). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 23(8), 1629-1635. [Link]
Sources
- 1. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4-Diamino-6-undecyl-1,3,5-triazine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 5. 6-メチル-1,3,5-トリアジン-2,4-ジアミン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
